Phenformin

Mitochondrial toxicity Respiratory chain Complex I inhibition

Select Phenformin when metformin's mild effects are insufficient for your experimental model. With 50-fold greater mitochondrial complex I inhibition, 78-fold higher hepatic uptake (Km=5.17μM vs 404μM for metformin), and CYP2D6-mediated hydroxylation producing a complex hepatic clearance profile, phenformin reliably induces lactic acidosis and metabolic stress where metformin fails. In oncology, it is >10-fold more potent against bladder cancer cell growth and suppresses mTOR at lower concentrations. For triglyceride research, phenformin achieves 50% TG reduction at 0.15g daily—17-fold more potent per gram than metformin. This makes it the definitive positive control for safety pharmacology and the preferred probe for hepatic uptake studies.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
CAS No. 114-86-3
Cat. No. B089758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenformin
CAS114-86-3
SynonymsFenformin
Phenformin
Phenylethylbiguanide
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN=C(N)N=C(N)N
InChIInChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15)
InChIKeyICFJFFQQTFMIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityCrystals from isopropanol;  pH (0.1 Molar aq soln): 6.7;  MP 175-178 °C;  Sol in water /Hydrochloride/
2.32e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phenformin (CAS 114-86-3) Biguanide Antidiabetic Agent with Quantifiable Differentiation in Metabolic and Antitumor Research


Phenformin (1-phenethylbiguanide) is a biguanide-class compound originally developed as an oral antidiabetic agent but withdrawn from most markets due to a high incidence of lactic acidosis [1]. Structurally distinct from its closest analogs metformin (dimethylbiguanide) and buformin (butylbiguanide), phenformin features a phenylethyl side chain that confers greater lipophilicity (log P = -0.8) and enhanced mitochondrial membrane affinity [2]. This structural divergence translates into quantifiable differences in mitochondrial complex I inhibition, hepatic uptake kinetics, lactate production, and anticancer potency relative to in-class comparators, making phenformin a critical tool for metabolic research and an investigational compound in oncology studies [3].

Why Generic Substitution Fails: Quantifiable Phenformin Differentiation from Metformin and Buformin


In-class biguanide substitution is not straightforward due to phenformin's markedly different pharmacokinetic, metabolic, and safety profile. Unlike metformin, which is eliminated unchanged renally with a 1.5–6.5 h half-life, phenformin undergoes hepatic hydroxylation via CYP2D6 and exhibits a substantially longer 7–15 h half-life [1]. Furthermore, phenformin is 10- to 50-fold more potent as a mitochondrial complex I inhibitor than metformin [2], leading to a 10- to 20-fold higher incidence of lactic acidosis in clinical settings [3]. These quantifiable differences preclude simple interchangeability and underscore the necessity of selecting phenformin for specific research applications where its unique potency and metabolic handling are required.

Product-Specific Quantitative Evidence Guide: Phenformin vs. Metformin and Buformin


Mitochondrial Complex I Inhibition: Phenformin is 20- to 50-Fold More Potent than Metformin

Phenformin demonstrates significantly higher potency in inhibiting mitochondrial complex I compared to metformin. In human platelets, phenformin was approximately 20-fold more potent than metformin [1]. In broader in vitro assessments across multiple cell types, phenformin is reported to be up to 50-fold more potent as a mitochondrial complex I inhibitor than metformin . This difference in potency is directly linked to the compound's increased lipophilicity and greater mitochondrial accumulation, which also correlates with its higher clinical incidence of lactic acidosis [2].

Mitochondrial toxicity Respiratory chain Complex I inhibition Metabolic stress

Hepatic Uptake and Liver Distribution: Phenformin Exhibits 78-Fold Higher Affinity and 15-Fold Greater Tissue Concentration than Metformin

Phenformin demonstrates markedly higher hepatic uptake and liver accumulation compared to metformin. In vitro, using rat cryopreserved hepatocytes, the Km for phenformin was 5.17 μM, indicating a 78-fold higher affinity than metformin (Km = 404 μM). The intrinsic clearance (CLint) was 34.7 μL/min per 10⁶ cells for phenformin versus 1.58 μL/min per 10⁶ cells for metformin [1]. In vivo, 0.5 hours after oral administration of a 50 mg/kg dose, liver concentrations reached 147.1 μg eq./g for phenformin compared to only 21.5 μg eq./g for metformin, with liver-to-plasma ratios of 61.3 and 4.2, respectively [2].

Hepatic uptake Pharmacokinetics Tissue distribution Biguanide transport

Lactate Production and Lactic Acidosis Risk: Phenformin Induces 10-Fold Higher Potency in Lactate Elevation and 10- to 20-Fold Greater Clinical Incidence

Phenformin is consistently more potent in elevating lactate levels than metformin, a finding replicated across multiple experimental and clinical contexts. In isolated rat hepatocytes, phenformin was 10 times more potent than metformin in enhancing lactate production [1]. In a clinical comparison of all three biguanides, phenformin induced significantly higher lactate values in response to exercise than either metformin or buformin [2]. This translates to a 10- to 20-fold higher incidence of lactic acidosis in patients receiving phenformin compared to metformin [3]. Mortality from phenformin-associated lactic acidosis is also higher, at approximately 70% versus 30% for metformin-associated cases [4].

Lactic acidosis Lactate production Metabolic toxicity Safety pharmacology

Antitumor Activity: Phenformin is >10-Fold More Potent than Metformin in Inhibiting Bladder Cancer Cell Growth

In direct comparative studies using bladder cancer cell lines, phenformin demonstrates significantly higher anticancer potency than metformin. In MTT and clonogenic assays, phenformin was >10-fold more potent than metformin in inhibiting bladder cancer cell growth [1]. Furthermore, phenformin treatment in vivo showed better tumor growth inhibition compared to metformin treatment in both xenograft models, indicating greater antitumor efficacy [2]. This increased potency is attributed to phenformin's higher lipophilicity, which facilitates greater cellular uptake independent of organic cation transporters, and its more potent inhibition of mitochondrial complex I [3].

Cancer Antitumor Bladder cancer AMPK Metabolic inhibitor

Triglyceride Lowering: Phenformin Achieves 50% Reduction at 1/17th the Dose of Metformin

In a clinical study of 12 patients with primary type IV hyperlipoproteinemia, phenformin demonstrated superior potency in lowering triglycerides compared to metformin. Phenformin at a dose of 0.15 g daily reduced triglycerides by approximately 50%, whereas metformin required a 17-fold higher dose of 2.55 g daily to achieve the same level of triglyceride reduction [1]. Buformin at 0.30 g daily was only half as effective, reducing triglycerides by about 25% [2]. This indicates that phenformin is not only more potent than metformin but also more effective than buformin on a per-gram basis.

Dyslipidemia Triglycerides Metabolic syndrome Biguanide comparison

KATP Channel Inhibition: Phenformin Inhibits Kir6.1/SUR2B with IC50 0.55 mM, While Metformin Shows No Effect

Phenformin exhibits a unique inhibitory effect on ATP-sensitive potassium (KATP) channels that is not shared by metformin. Using patch-clamp techniques, phenformin inhibited Kir6.1/SUR2B channels (expressed in vascular smooth muscle) with an IC50 of 0.55 mM, and Kir6.2/SUR1 channels (pancreatic beta-cell type) with similar potency [1]. It also inhibited the pore-forming Kir6.2ΔC26 channel alone with an IC50 of 1.78 mM, indicating a direct interaction with the Kir6.x subunit [2]. In contrast, metformin showed no inhibitory effect on any KATP channel variant tested [3]. This selective off-target activity of phenformin may contribute to its distinct pharmacological profile.

Ion channels KATP Electrophysiology Smooth muscle Pancreatic beta-cells

Best Research and Industrial Application Scenarios for Phenformin


Modeling Mitochondrial Toxicity and Lactic Acidosis

Due to its 20- to 50-fold greater potency as a mitochondrial complex I inhibitor and its 10- to 20-fold higher clinical incidence of lactic acidosis compared to metformin [1], phenformin is the preferred biguanide for inducing robust mitochondrial dysfunction and lactate elevation in cellular and animal models. It serves as a reliable positive control for safety pharmacology studies and investigations into drug-induced metabolic acidosis, where metformin's milder effects are insufficient to produce clear pathological outcomes [2].

Investigating Hepatic Metabolism and Drug Disposition

Phenformin's 78-fold higher hepatic uptake affinity (Km = 5.17 μM vs. 404 μM for metformin) and 14.6-fold higher liver-to-plasma ratio [3] make it a superior probe for studying hepatic drug transport, metabolism, and liver-specific effects. Unlike metformin, which is eliminated unchanged renally, phenformin undergoes CYP2D6-mediated hydroxylation [4], providing a more complex metabolic profile for investigating hepatic clearance mechanisms and drug-drug interactions.

Metabolic Stress Induction in Cancer Research

In oncology, phenformin is >10-fold more potent than metformin in inhibiting bladder cancer cell growth and shows greater efficacy in xenograft models [5]. This makes it a valuable tool for investigating metabolic vulnerabilities in cancer, particularly in tumors with defective mitochondrial function or LKB1 deficiency. Its ability to activate AMPK and suppress mTOR at lower concentrations than metformin enables studies requiring robust metabolic stress induction without the high doses or low bioavailability limitations of metformin.

Lipid Metabolism and Hypertriglyceridemia Studies

For research focused on triglyceride metabolism, phenformin offers 17-fold higher potency than metformin on a per-gram basis, achieving 50% triglyceride reduction at only 0.15 g daily versus 2.55 g for metformin [6]. This potency differential makes phenformin a more practical compound for preclinical studies where lower dosing volumes or concentrations are required, and where the magnitude of lipid-lowering effects is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenformin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.